
9b-Chlorododecahydro-1h-phenalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9b-Chlorododecahydro-1h-phenalene is a chemical compound with the molecular formula C13H21Cl It is a chlorinated derivative of dodecahydro-1h-phenalene, which is a saturated polycyclic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9b-Chlorododecahydro-1h-phenalene typically involves the chlorination of dodecahydro-1h-phenalene. This can be achieved through the reaction of dodecahydro-1h-phenalene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 9b position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
9b-Chlorododecahydro-1h-phenalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of dodecahydro-1h-phenalene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Major Products Formed
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Formation of alcohols, ketones, or carboxylic acids.
Reduction Reactions: Formation of dodecahydro-1h-phenalene.
Applications De Recherche Scientifique
9b-Chlorododecahydro-1h-phenalene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9b-Chlorododecahydro-1h-phenalene involves its interaction with molecular targets through various pathways. The chlorine atom can participate in electrophilic interactions, while the hydrocarbon framework can engage in hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecahydro-1h-phenalene: The parent compound without the chlorine atom.
9b-Bromododecahydro-1h-phenalene: A brominated derivative with similar properties.
9b-Iodododecahydro-1h-phenalene: An iodinated derivative with distinct reactivity.
Uniqueness
9b-Chlorododecahydro-1h-phenalene is unique due to the presence of the chlorine atom at the 9b position, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
33343-40-7 |
|---|---|
Formule moléculaire |
C13H21Cl |
Poids moléculaire |
212.76 g/mol |
Nom IUPAC |
9b-chloro-1,2,3,3a,4,5,6,6a,7,8,9,9a-dodecahydrophenalene |
InChI |
InChI=1S/C13H21Cl/c14-13-10-4-1-5-11(13)7-3-9-12(13)8-2-6-10/h10-12H,1-9H2 |
Clé InChI |
UIGRSQJTEJQBQH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCCC3C2(C(C1)CCC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14674293.png)
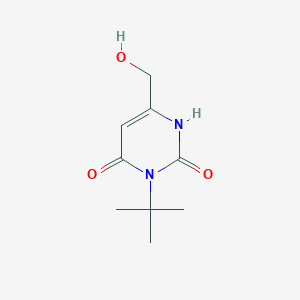
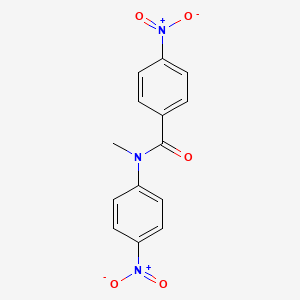
![[(Bromomethyl)sulfanyl]ethane](/img/structure/B14674304.png)
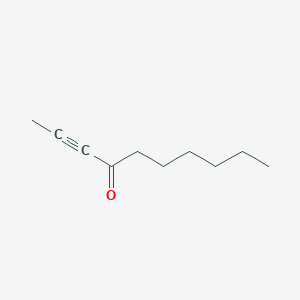

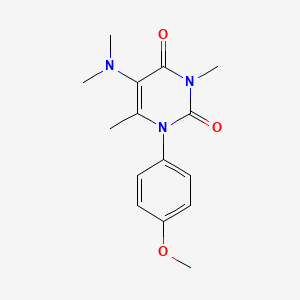
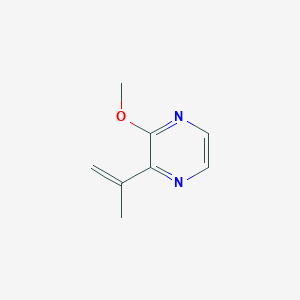
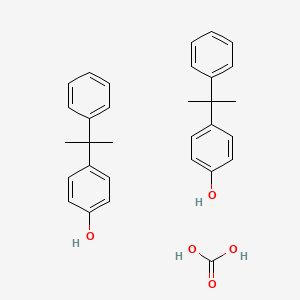

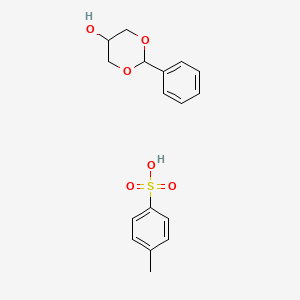
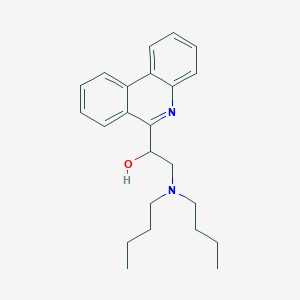
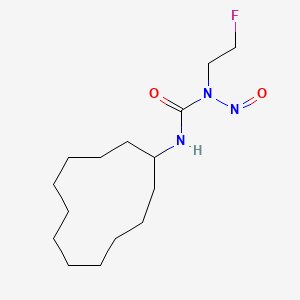
![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)
